4-Methoxy-1-(pyrrolidin-3-yl)piperidine
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Overview
Description
4-Methoxy-1-(pyrrolidin-3-yl)piperidine is a chemical compound characterized by the presence of a methoxy group attached to a piperidine ring, which is further substituted with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine typically involves the reaction of 4-methoxypiperidine with a suitable pyrrolidine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperidine, followed by nucleophilic substitution with a pyrrolidine halide. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, possibly involving continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-1-(pyrrolidin-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The piperidine ring can be reduced to form a more saturated compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a ketone or aldehyde, while reduction of the piperidine ring may produce a more saturated amine.
Scientific Research Applications
4-Methoxy-1-(pyrrolidin-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving neurotransmitter systems due to its structural similarity to certain bioactive molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 4-Methoxy-1-(pyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the pyrrolidinyl substitution play crucial roles in its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter systems, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-1-(pyrrolidin-2-yl)piperidine
- 4-Methoxy-1-(pyrrolidin-4-yl)piperidine
- 4-Methoxy-1-(pyrrolidin-3-yl)pyridine
Uniqueness
4-Methoxy-1-(pyrrolidin-3-yl)piperidine is unique due to the specific positioning of the methoxy and pyrrolidinyl groups, which confer distinct chemical and biological properties. This structural uniqueness can result in different binding affinities and selectivities compared to similar compounds, making it a valuable molecule for targeted research and development .
Properties
IUPAC Name |
4-methoxy-1-pyrrolidin-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-13-10-3-6-12(7-4-10)9-2-5-11-8-9/h9-11H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDVBJSTRUWUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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